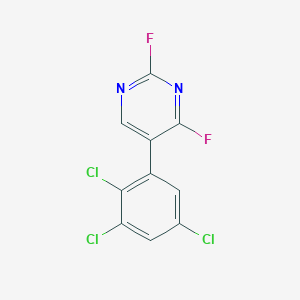
Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is the methyl ester of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid. This compound is characterized by its molecular formula C7H13NO3 and has a molecular weight of 159.18 g/mol . It is a non-proteinogenic amino acid derivative and is known for its role as a metabolite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the esterification of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products:
Oxidation: 5-carboxypyrrolidine-2-carboxylic acid.
Reduction: 5-(hydroxymethyl)pyrrolidine-2-methanol.
Substitution: Depending on the substituent, various derivatives of pyrrolidine can be formed.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a metabolite in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a metabolite, it participates in various biochemical reactions, contributing to the synthesis and degradation of other compounds. The exact molecular targets and pathways can vary depending on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-hydroxypyridine-2-carboxylate: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds have additional aryl or pyridyl groups attached to the pyrrolidine ring.
Uniqueness: Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Its role as a non-proteinogenic amino acid derivative also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h5-6,8-9H,2-4H2,1H3 |
InChI-Schlüssel |
MVBWEDQLROJLNC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione](/img/structure/B13112245.png)

![Ethanone, 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]-](/img/structure/B13112258.png)









